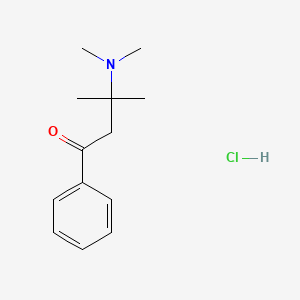

Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

24206-69-7 |

|---|---|

Molecular Formula |

C13H20ClNO |

Molecular Weight |

241.76 g/mol |

IUPAC Name |

3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |

InChI Key |

BDWBXAYAZSRVBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(dimethylamino)propiophenone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 3-(dimethylamino)propiophenone hydrochloride. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on clear, actionable data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(dimethylamino)propiophenone hydrochloride is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClNO | [1] |

| Molecular Weight | 213.71 g/mol | [1] |

| Melting Point | 150-155 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis of 3-(dimethylamino)propiophenone hydrochloride

The primary synthetic route to 3-(dimethylamino)propiophenone hydrochloride is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a secondary amine, in this case, dimethylamine.

Synthesis Workflow

Caption: Workflow for the synthesis of 3-(dimethylamino)propiophenone hydrochloride.

Experimental Protocol

The following protocol is adapted from established literature procedures.

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Ethanol (95%)

-

Acetone

-

Hydrochloric acid (optional, for pH adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in 95% ethanol.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold acetone to remove unreacted starting materials and byproducts.

-

Purification: Recrystallize the crude product from a mixture of hot 95% ethanol and acetone to yield purified 3-(dimethylamino)propiophenone hydrochloride.

-

Drying: Dry the purified crystals under vacuum.

Characterization Data

The structural identity and purity of the synthesized 3-(dimethylamino)propiophenone hydrochloride can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5-8.1 | m | 5H | Phenyl group |

| -CH₂- (alpha to C=O) | ~3.7 | t | 2H | -COCH₂- |

| -CH₂- (alpha to N) | ~3.4 | t | 2H | -CH₂N- |

| -N(CH₃)₂ | ~2.8 | s | 6H | Dimethylamino group |

| NH⁺ | ~11.1 | br s | 1H | Ammonium proton |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~197 | C=O |

| Aromatic Carbons | 128-137 | Phenyl group |

| Methylene Carbon (alpha to C=O) | ~34 | -COCH₂- |

| Methylene Carbon (alpha to N) | ~52 | -CH₂N- |

| Methyl Carbons | ~42 | -N(CH₃)₂ |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | C-H stretch (aliphatic) |

| ~2700-2400 | N-H stretch (ammonium salt) |

| ~1680 | C=O stretch (ketone) |

| ~1600, 1450 | C=C stretch (aromatic) |

Mass Spectrometry

| m/z | Fragment |

| 177 | [M-HCl]⁺ (Molecular ion of the free base) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Biological Activity and Potential Signaling Pathway

While primarily used as a synthetic intermediate, 3-(dimethylamino)propiophenone hydrochloride and its derivatives have been investigated for their biological activities. Notably, related compounds have demonstrated cytotoxic effects against malignant cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis.

Apoptotic Signaling Pathway

The diagram below illustrates a potential signaling pathway through which derivatives of 3-(dimethylamino)propiophenone hydrochloride may induce apoptosis. This is a generalized pathway based on the activation of caspases, as suggested in the literature for related compounds.

Caption: Potential apoptotic pathway induced by propiophenone derivatives.

This guide provides a foundational understanding of the synthesis and characterization of 3-(dimethylamino)propiophenone hydrochloride. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in organic synthesis and the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is a promising area for future research.

References

An In-depth Technical Guide to the Mechanism of Action of β-DAP in Biochemical Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "β-DAP" is ambiguous and can refer to several different chemical entities. This guide addresses the two most prominent interpretations: β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) , a neurotoxin, and 3,4-diaminopyridine (3,4-DAP) , a therapeutic agent.

Part 1: β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP)

β-N-oxalyl-L-α,β-diaminopropionic acid, commonly known as β-ODAP, is a potent neurotoxin found in the seeds of the grass pea, Lathyrus sativus. Its consumption is linked to the neurological disorder neurolathyrism, characterized by spastic paraplegia. The mechanism of action of β-ODAP is primarily attributed to its excitotoxic effects mediated through glutamate receptors.

Core Mechanism of Action: Glutamate Receptor Agonism

β-ODAP is a structural analog of the excitatory neurotransmitter glutamate. Its neurotoxicity stems from its ability to act as an agonist at ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. This agonistic activity leads to excessive neuronal excitation, calcium influx, and subsequent neuronal cell death.

While the excitotoxic properties of β-ODAP are well-established, specific quantitative data on its binding affinity (Ki) and potency (IC50) at glutamate receptor subtypes are not extensively documented in publicly available literature. However, its action can be characterized using a variety of biochemical and electrophysiological assays.

Signaling Pathway of β-ODAP-Induced Excitotoxicity

The following diagram illustrates the proposed signaling cascade initiated by β-ODAP at the postsynaptic membrane.

An In-depth Technical Guide to the Solubility and Stability of 3-(Dimethylamino)propiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(dimethylamino)propiophenone hydrochloride. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols and theoretical considerations for researchers to determine these critical parameters. This guide serves as a valuable resource for professionals in drug development and scientific research, enabling them to generate the necessary data for their specific applications.

Introduction to 3-(Dimethylamino)propiophenone Hydrochloride

3-(Dimethylamino)propiophenone hydrochloride is a Mannich base with the chemical formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol .[1] It is a white to off-white crystalline powder.[2] The presence of the dimethylamino group and the hydrochloride salt form are expected to influence its solubility and stability characteristics.[1]

Solubility Profile

While specific quantitative solubility data for 3-(dimethylamino)propiophenone hydrochloride in various solvents is not extensively documented in publicly available literature, its structural features provide insight into its expected solubility. The presence of the hydrochloride salt makes it ionizable, which generally enhances its solubility in polar solvents.

Qualitative Solubility:

Based on available information, 3-(Dimethylamino)propiophenone hydrochloride is described as being soluble in water and polar organic solvents.[1] However, one source describes its water solubility as "almost transparency," while another states it is "sparingly soluble in water," indicating the need for precise experimental determination.[2]

Table 1: Expected Qualitative Solubility of 3-(Dimethylamino)propiophenone Hydrochloride

| Solvent | Expected Solubility | Rationale |

| Water | Soluble to Sparingly Soluble | The hydrochloride salt form promotes aqueous solubility. The conflicting reports necessitate experimental verification. |

| Ethanol | Soluble | As a polar protic solvent, ethanol is expected to solubilize the compound. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-(dimethylamino)propiophenone hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant and analyze the concentration of 3-(dimethylamino)propiophenone hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or g/100mL.

Workflow for Solubility Determination:

References

Photophysical properties of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The compound "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride" does not correspond to a readily available commercial product with well-documented photophysical properties. The systematic name, 3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride, refers to a specific chemical structure. However, the field of photochemistry, particularly in applications like photopolymerization, is dominated by a class of compounds known as α-amino ketones. These molecules are highly efficient photoinitiators, substances that generate reactive species upon absorption of light, thereby initiating chemical reactions such as polymerization.

Given the likely context of the inquiry, this guide will focus on the photophysical properties of a representative and commercially significant α-amino ketone photoinitiator: 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one , commonly known by the trade name Irgacure 369 . This compound is a highly efficient Type I photoinitiator, valued for its rapid curing speeds and strong absorption in the UV-A range (320-390 nm)[1]. The principles and methodologies described herein are broadly applicable to the characterization of other α-amino ketone photoinitiators.

α-Amino ketones are characterized by a ketone chromophore and a tertiary amine group on the α-carbon. This specific arrangement is crucial to their function as photoinitiators. Upon excitation by UV light, they undergo a rapid intramolecular cleavage, known as a Norrish Type I reaction, to produce a benzoyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating polymerization.

This technical guide provides a detailed overview of the core photophysical properties of Irgacure 369 as a representative α-amino ketone, summarizes quantitative data in structured tables, outlines the experimental protocols for their measurement, and provides visualizations of the key photochemical pathways and experimental workflows.

Photophysical Data

The photophysical properties of a photoinitiator are critical to its performance. These properties dictate the efficiency of light absorption, the nature of the excited states, and the quantum yield of radical generation. The following tables summarize the key photophysical data for Irgacure 369.

| Property | Value | Solvent |

| Absorption Maxima (λ_max) | 232 nm, 323 nm | Acetonitrile |

| Molar Extinction Coefficient (ε) | at 323 nm: ~2.5 x 10^4 M⁻¹cm⁻¹ | Acetonitrile |

| Fluorescence | Weak | - |

| Phosphorescence | Not typically observed at room temp. | - |

| Norrish Type I Cleavage Quantum Yield (Φ_r) | High (close to unity) | - |

Table 1: Key Photophysical Properties of Irgacure 369.

Photochemical Reaction Pathway

The primary photochemical process for α-amino ketone photoinitiators is the Norrish Type I cleavage. This process is highly efficient and is the basis for their utility in photopolymerization.

Caption: Norrish Type I cleavage pathway for α-amino ketone photoinitiators.

Upon absorption of a photon, the α-amino ketone is promoted to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to the triplet state (T₁). From the triplet state, the molecule undergoes efficient homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group, generating a benzoyl radical and an aminoalkyl radical. These radicals then initiate the polymerization of monomers.

Experimental Protocols

The characterization of the photophysical properties of a compound like Irgacure 369 involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light a molecule absorbs and the efficiency of that absorption.

Methodology:

-

Sample Preparation: A dilute solution of the photoinitiator is prepared in a suitable UV-transparent solvent (e.g., acetonitrile or methanol). A typical concentration range is 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement:

-

A cuvette containing the pure solvent is used as a reference to record a baseline.

-

The absorption spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis: The absorbance (A) at each wavelength is recorded. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where 'c' is the concentration and 'l' is the path length of the cuvette.

Caption: Experimental workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light. For many α-amino ketones, fluorescence is weak due to the high efficiency of the competing Norrish Type I cleavage.

Methodology:

-

Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution is prepared. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used.

-

Measurement:

-

An excitation wavelength is selected based on the absorption spectrum.

-

The emission spectrum is recorded by scanning a range of longer wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

The fluorescence of a standard compound with a known quantum yield (e.g., quinine sulfate) is measured under the same conditions.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Phosphorescence Spectroscopy

Phosphorescence is emission from the triplet excited state. For α-amino ketones at room temperature in solution, phosphorescence is generally not observed because the Norrish Type I cleavage from the triplet state is extremely fast and outcompetes phosphorescence. To observe phosphorescence, measurements are typically carried out at low temperatures (e.g., 77 K) in a rigid glass matrix.

Laser Flash Photolysis

This is a transient absorption technique used to study short-lived excited states and radical intermediates.

Methodology:

-

Instrumentation: A high-intensity, short-pulse laser is used to excite the sample. A second, weaker light source is used to probe the changes in absorption of the sample after the laser flash.

-

Measurement: The transient absorption spectrum is recorded at various time delays after the laser pulse.

-

Data Analysis: This technique allows for the direct observation of the triplet excited state and the resulting benzoyl and aminoalkyl radicals. The decay kinetics of these transient species can be analyzed to determine their lifetimes and reaction rate constants. The quantum yield of radical formation can also be estimated from this data.

Conclusion

The photophysical properties of α-amino ketone photoinitiators, exemplified here by Irgacure 369, are central to their function in a wide range of applications, from industrial coatings and inks to advanced materials in drug delivery and tissue engineering. A thorough understanding of their light absorption, excited-state dynamics, and the efficiency of radical generation is essential for optimizing their performance and developing new, more efficient photoinitiators. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these important photochemical compounds. While the initially requested compound was not readily identifiable, the principles and data presented for a representative α-amino ketone offer a solid foundation for researchers and professionals in the field.

References

β-(Dimethylamino)propiophenone Hydrochloride: A Technical Guide to Acute Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and safe handling procedures for β-(Dimethylamino)propiophenone hydrochloride (CAS No. 879-72-1). The information is compiled from publicly available safety data sheets and toxicological databases.

Acute Toxicity Data

β-(Dimethylamino)propiophenone hydrochloride is classified as toxic if swallowed. The available quantitative acute toxicity data is summarized in the table below.

| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| LD50 | Oral | Rodent - mouse | 100 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

| LD50 | Intraperitoneal | Rodent - mouse | 70 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

| LD50 | Subcutaneous | Rodent - mouse | 223 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

| LDLo | Subcutaneous | Rodent - rat | 200 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

LD50: Lethal Dose, 50 percent kill. LDLo: Lowest published lethal dose.

Experimental Protocols

A typical acute oral toxicity study (e.g., OECD Test Guideline 423) would involve the following general steps:

-

Animal Selection: Healthy, young adult rodents of a specific strain are used.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for a period before the study.

-

Dose Preparation: The test substance is prepared in a suitable vehicle.

-

Administration: A single dose of the substance is administered to the animals via the appropriate route (e.g., oral gavage).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for a set duration, typically 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period to identify any treatment-related macroscopic abnormalities.

-

Data Analysis: The data are analyzed to determine the LD50 value.

Safety and Handling

Due to its acute oral toxicity and potential for skin and eye irritation, strict safety protocols must be followed when handling β-(Dimethylamino)propiophenone hydrochloride.[3][4]

Hazard Identification

-

GHS Classification: Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A).[3][5]

-

Signal Word: Danger.[3]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][6]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

Spill and Waste Disposal

-

Spill Cleanup: In case of a spill, avoid generating dust.[4] Wear appropriate PPE, sweep up the material, and place it in a sealed container for disposal.[6]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

First Aid Measures

Immediate medical attention is required in case of exposure.[3][4]

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3][7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

Visualized Workflow for Acute Exposure Management

The following diagram illustrates a logical workflow for managing an acute exposure to β-(Dimethylamino)propiophenone hydrochloride.

Caption: Workflow for handling acute exposure to β-(Dimethylamino)propiophenone hydrochloride.

References

- 1. RTECS NUMBER-UH0600000-Chemical Toxicity Database [drugfuture.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CAS#:879-72-1 | 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 7. m.youtube.com [m.youtube.com]

Preliminary Investigation of β-Diaminopropionic Acid (β-DAP) as a Versatile Synthetic Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-diaminopropionic acid (β-DAP) as a valuable and versatile building block in synthetic chemistry, with a particular focus on its applications in drug discovery and peptide synthesis. This document outlines the key physicochemical properties of commonly used β-DAP derivatives, detailed experimental protocols for their incorporation into peptide structures, and a case study on the synthesis and biological activity of a peptide containing a β-DAP analog.

Introduction to β-Diaminopropionic Acid

β-Diaminopropionic acid (β-DAP), a non-proteinogenic β-amino acid, has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a primary amine on the β-carbon, allow for the synthesis of novel peptide analogs and other bioactive molecules with enhanced properties. The incorporation of β-DAP into peptides can induce specific secondary structures, increase proteolytic stability, and provide a scaffold for further chemical modifications, making it a valuable tool for designing new therapeutics.

Physicochemical Properties of Protected β-DAP Derivatives

For effective utilization in solid-phase peptide synthesis (SPPS), β-DAP is typically used in its protected form. The α-amino group is commonly protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is protected with an orthogonal protecting group that can be selectively removed. Below is a summary of the key physicochemical properties of several commercially available protected β-DAP derivatives.

| Derivative Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature |

| N-α-Fmoc-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acid | Fmoc-L-Dap(Alloc)-OH | 188970-92-5 | C₂₂H₂₂N₂O₆ | 410.43 | ≥99% | 2-8°C |

| N-α-Fmoc-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acid | Fmoc-D-Dap(Alloc)-OH | 178924-05-5 | C₂₂H₂₂N₂O₆ | 410.42 | ≥99% | 2-8°C |

| N-α-Fmoc-N-β-(4-methyltrityl)-L-2,3-diaminopropionic acid | Fmoc-L-Dap(Mtt)-OH | 654670-89-0 | C₃₈H₃₄N₂O₄ | 582.71 | ≥99% | 2-8°C |

| N-α-Fmoc-N-β-(4-methyltrityl)-D-2,3-diaminopropionic acid | Fmoc-D-Dap(Mtt)-OH | 1263046-35-0 | C₃₈H₃₄N₂O₄ | 582.71 | ≥99% | -20°C |

| N-α-Boc-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acid | Boc-D-Dap(Alloc)-OH | 179251-60-6 | C₁₂H₂₀N₂O₆ | 288.30 | - | 2-8°C |

| N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid | Boc-L-Dap(Fmoc)-OH | 122235-70-5 | C₂₃H₂₆N₂O₆ | 426.47 | ≥99% | 2-8°C |

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique for the chemical synthesis of peptides. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Synthesis of Aurein 1.2 Analog using β-DAP

This protocol details the manual synthesis of an analog of the antimicrobial peptide Aurein 1.2, incorporating a β-DAP residue, based on a standard Nα-Fmoc solid-phase methodology.[1]

Materials:

-

Rink Amide resin (0.7 mmol/g substitution)

-

Fmoc-protected amino acids (including the desired protected β-DAP derivative)

-

Oxyma Pure

-

Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove excess piperidine and by-products.

-

Amino Acid Coupling:

-

Prepare the coupling solution by dissolving 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in a DCM/DMF solvent mixture.

-

Add the coupling solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the protected β-DAP building block.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 1 hour to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

-

Expected Yield and Purity: The overall yield of a solid-phase peptide synthesis is dependent on the coupling efficiency at each step. For a 13-mer peptide like Aurein 1.2, assuming an average coupling efficiency of 99.5% per step, the theoretical overall yield would be approximately 93.7%. The purity of the crude peptide can vary significantly depending on the sequence and the success of each coupling and deprotection step. After purification by RP-HPLC, a purity of >95% is typically achievable.

Applications in Drug Development: Case Study of Aurein 1.2

Aurein 1.2 is a 13-amino acid antimicrobial peptide originally isolated from Australian bell frogs.[1] It exhibits broad-spectrum activity against various bacteria and also shows cytotoxic activity against several cancer cell lines.[2] The incorporation of β-DAP and other non-proteinogenic amino acids into the Aurein 1.2 sequence is a strategy to enhance its therapeutic properties, such as increased stability and altered bioactivity.

Mechanism of Action: The Carpet Model

Aurein 1.2 is thought to exert its antimicrobial and anticancer effects through a "carpet-like" mechanism.[1][3] This model proposes that the peptide monomers first bind to the surface of the target cell membrane, accumulating to a critical concentration. Once this threshold is reached, the peptides disrupt the membrane integrity, leading to pore formation and cell lysis. This mechanism is distinct from the "barrel-stave" model where peptides insert into the membrane to form a transmembrane pore.

Proposed "carpet" mechanism of action for Aurein 1.2.

β-DAP in Other Bioactive Molecules

Beyond peptide modifications, β-DAP and other β-amino acids are valuable precursors for the synthesis of other classes of bioactive molecules, including:

-

β-Lactams: The β-lactam ring is a core structural motif in many important antibiotics, such as penicillins and cephalosporins. β-Amino acids are key starting materials for the synthesis of novel β-lactam antibiotics.

-

Gramicidin S Analogs: Gramicidin S is a cyclic peptide antibiotic. The incorporation of D-β-diaminopropionic acid in place of D-phenylalanine has been shown to yield analogs with significant antimicrobial activity, including activity against Gram-negative bacteria.[4]

Conclusion

β-Diaminopropionic acid is a highly valuable and versatile synthetic building block for researchers, scientists, and drug development professionals. Its incorporation into peptides and other molecules offers a powerful strategy for modulating biological activity, enhancing stability, and creating novel therapeutic agents. The availability of a variety of orthogonally protected β-DAP derivatives facilitates their use in solid-phase peptide synthesis and other synthetic methodologies. As the demand for more sophisticated and effective drugs continues to grow, the importance of unique building blocks like β-DAP in expanding the chemical space for drug discovery is undeniable.

References

- 1. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 3. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Protein Interaction Analysis

Topic: Application of Stable Isotope Labeling in Mass Spectrometry for Protein Interaction Analysis

Abstract

Mass spectrometry has become an indispensable tool for the elucidation of protein-protein interactions, providing deep insights into cellular signaling, protein function, and drug discovery. While a direct application of a specific reagent termed "β-DAP (β-deuterated L-alanine-d3-propionate)" for protein interaction analysis is not widely documented in current scientific literature, the principles of using deuterated molecules are central to several powerful mass spectrometry techniques. This document provides detailed application notes and protocols for established methods that leverage deuterium labeling to study protein interactions: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Cross-Linking Mass Spectrometry (XL-MS) with deuterated cross-linkers. Additionally, a protocol for the fundamental technique of Affinity Purification-Mass Spectrometry (AP-MS) is included for a comprehensive overview. These notes are intended for researchers, scientists, and drug development professionals seeking to apply these techniques in their work.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein dynamics, conformational changes, and protein-protein interactions.[1][2] It measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent (e.g., D₂O).[3] This exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons.[3] When proteins interact, the interface is protected from the solvent, leading to a reduction in the rate of deuterium exchange in that region. By comparing the deuterium uptake of a protein in its free and complexed states, the interaction interface can be mapped.[2]

Experimental Workflow

The general workflow for an HDX-MS experiment involves labeling, quenching, digestion, and mass analysis.

Detailed Experimental Protocol

Materials:

-

Protein of interest and its binding partner

-

Deuterated water (D₂O, 99.9% atom)

-

Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, with 0.5 M TCEP)

-

Digestion column (e.g., immobilized pepsin)

-

C18 trap and analytical columns

-

Mass spectrometer with a high-resolution detector

Procedure:

-

Sample Preparation: Prepare the protein of interest (apo form) and the protein-protein complex (holo form) in a suitable aqueous buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4). The final protein concentration should be in the low micromolar range.

-

Deuterium Labeling:

-

For each state (apo and holo), initiate the exchange reaction by diluting the protein solution 1:10 (v/v) with the same buffer prepared in D₂O.

-

Incubate the samples for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 25°C).

-

-

Quenching:

-

At each time point, quench the exchange reaction by mixing an aliquot of the labeling reaction with an equal volume of pre-chilled quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange.

-

-

Digestion and Desalting:

-

Immediately inject the quenched sample into an LC system.

-

The sample is passed through an immobilized pepsin column at a low temperature (e.g., 4°C) for online digestion.

-

The resulting peptides are captured on a C18 trap column and desalted.

-

-

Chromatographic Separation and Mass Spectrometry:

-

The trapped peptides are eluted from the trap column onto a C18 analytical column using a chromatographic gradient (e.g., 5-40% acetonitrile in 0.1% formic acid).

-

The eluted peptides are ionized (e.g., using electrospray ionization) and analyzed by the mass spectrometer.

-

-

Data Analysis:

-

Peptides are identified from a non-deuterated control run.

-

The centroid mass of the isotopic envelope for each peptide at each time point is determined for both the apo and holo states.

-

The deuterium uptake for each peptide is calculated by subtracting the mass of the non-deuterated peptide.

-

Differential plots are generated by subtracting the deuterium uptake of the apo state from the holo state for each peptide. Regions with significant protection in the holo state are indicative of the interaction interface.

-

Data Presentation

Quantitative data from HDX-MS experiments can be summarized in a table comparing the differential deuterium uptake for key peptides.

| Peptide Sequence | Start-End Position | Differential Deuterium Uptake (Da) at 10 min |

| GVFVDANET | 15-23 | -1.8 |

| LKIYQPR | 56-62 | -2.5 |

| AFGPWERT | 98-105 | -0.2 |

| VBNMKLPOI | 120-128 | -0.1 |

Cross-Linking Mass Spectrometry (XL-MS)

XL-MS utilizes chemical cross-linkers to covalently link interacting proteins.[4] The identification of these cross-linked peptides by mass spectrometry provides distance constraints that can be used to map protein-protein interaction sites and model the topology of protein complexes.[4] The use of deuterated cross-linkers provides a distinct isotopic signature that facilitates the identification of cross-linked peptides in complex mass spectra.[4]

Experimental Workflow

The workflow for an XL-MS experiment involves cross-linking, digestion, enrichment (optional), and mass analysis.

Detailed Experimental Protocol

Materials:

-

Purified protein complex

-

Deuterated cross-linker (e.g., BS3-d4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cross-linking Reaction:

-

Incubate the purified protein complex with the deuterated cross-linker at a specific molar ratio (e.g., 1:50 protein to cross-linker) in a suitable buffer (e.g., HEPES, pH 7.5) for a defined time (e.g., 30-60 minutes) at room temperature.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to a final concentration that scavenges the excess cross-linker (e.g., 50 mM Tris-HCl).

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT (e.g., to 10 mM) and incubating for 1 hour at 37°C.

-

Alkylate free cysteines by adding iodoacetamide (e.g., to 20 mM) and incubating for 30 minutes in the dark at room temperature.

-

-

Digestion:

-

Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup and LC-MS/MS Analysis:

-

Acidify the digest with formic acid and desalt using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of potential cross-linked peptides.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MaxLynx) to search the MS/MS data against a protein sequence database to identify inter- and intra-protein cross-links. The mass shift corresponding to the deuterated cross-linker is used to identify candidate cross-linked peptides.

-

Data Presentation

The identified cross-links can be summarized in a table.

| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Type of Cross-link |

| Protein A | K128 | Protein B | K45 | Inter-protein |

| Protein A | K210 | Protein A | K250 | Intra-protein |

| Protein B | K98 | Protein C | K12 | Inter-protein |

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a widely used technique to identify protein-protein interactions.[5] It involves using a "bait" protein to capture its interacting partners ("prey") from a cell lysate.[5] The entire protein complex is then purified and the components are identified by mass spectrometry.[5]

Experimental Workflow

The workflow for AP-MS involves bait expression, cell lysis, affinity purification, and mass analysis.

Detailed Experimental Protocol

Materials:

-

Cell line expressing a tagged version of the bait protein (e.g., FLAG-tagged)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody-conjugated beads (e.g., anti-FLAG agarose beads)

-

Wash buffer (e.g., TBS)

-

Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Culture and Lysis:

-

Culture cells expressing the tagged bait protein to the desired density.

-

Lyse the cells using a gentle lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified lysate with antibody-conjugated beads that specifically recognize the tag on the bait protein.

-

Allow the bait protein and its interacting partners to bind to the beads (e.g., for 2-4 hours at 4°C).

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bait protein and its interactors from the beads. This can be done by competitive elution with a peptide that mimics the tag or by changing the pH.

-

-

Sample Preparation for MS:

-

The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or they can be digested directly in-solution.

-

For in-solution digestion, denature, reduce, and alkylate the proteins as described in the XL-MS protocol, followed by trypsin digestion.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins in the sample by searching the MS/MS data against a protein sequence database.

-

Use scoring algorithms (e.g., SAINT) to differentiate true interaction partners from non-specific binders by comparing results to control experiments (e.g., using cells expressing only the tag).

-

Data Presentation

The results of an AP-MS experiment are typically presented in a table listing the identified interacting proteins and their respective scores.

| Prey Protein | Gene Name | Spectral Counts (Bait) | Spectral Counts (Control) | SAINT Score |

| Protein X | GENEX | 150 | 2 | 0.98 |

| Protein Y | GENEY | 85 | 5 | 0.92 |

| Protein Z | GENEZ | 10 | 8 | 0.34 |

Conclusion

While the specific reagent "β-DAP" for protein interaction analysis is not prominent in the literature, the underlying principle of using deuterated compounds is a cornerstone of advanced mass spectrometry techniques. HDX-MS provides invaluable information on protein conformation and dynamics upon interaction, while XL-MS with deuterated cross-linkers offers a powerful method for mapping interaction interfaces and defining complex topologies. AP-MS remains a fundamental and widely used technique for identifying the components of protein complexes. The choice of method depends on the specific biological question being addressed, and often, a combination of these approaches provides the most comprehensive understanding of protein-protein interactions. Researchers are encouraged to adapt these protocols to their specific systems and to consult the primary literature for the most up-to-date advancements in the field.

References

Application Notes and Protocols: Propiophenone, β-(dimethylamino)-, hydrochloride in Organic Synthesis

A Note on the Chemical Name: The compound "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride" as specified in the query is not readily found in the scientific literature. However, the closely related and widely used compound, Propiophenone, β-(dimethylamino)-, hydrochloride (also known as 3-(dimethylamino)propiophenone hydrochloride), is a versatile reagent in organic synthesis. The following application notes and protocols are based on the applications of this β-isomer.

Introduction

Propiophenone, β-(dimethylamino)-, hydrochloride is a synthetic organic compound, classified as a Mannich base. It serves as a valuable precursor and building block in a variety of organic reactions, finding utility in medicinal chemistry and materials science. Its applications include the synthesis of complex heterocyclic frameworks, the development of selective inhibitors for diseases like African trypanosomiasis, and as a component in the formulation of photoinitiators.[1][2] This document provides detailed protocols for two key applications: the C-alkylation of indoles and the synthesis of pyrazoline derivatives.

Physicochemical Properties

| Property | Value |

| CAS Number | 879-72-1[3][4][5] |

| Molecular Formula | C₁₁H₁₆ClNO[4] |

| Molecular Weight | 213.71 g/mol [2] |

| Appearance | White crystalline solid[1] |

| Melting Point | 155-156 °C[3] |

| Solubility | Soluble in water and polar organic solvents[2] |

Applications in Organic Synthesis

Propiophenone, β-(dimethylamino)-, hydrochloride is a versatile reagent employed in a range of synthetic transformations.

C-Alkylation of Indoles

This compound serves as an effective Michael acceptor for the C-alkylation of electron-rich aromatic systems such as indoles. The reaction proceeds via the elimination of the dimethylamino group, followed by the conjugate addition of the indole. This method provides a straightforward route to functionalized indole derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. Propiophenone, β-(dimethylamino)-, hydrochloride can be used as a three-carbon synthon in condensation reactions with hydrazine derivatives to yield pyrazolines. This reaction is a key step in the synthesis of various pharmacologically active molecules.

Experimental Protocols

Protocol for C-Alkylation of Indole

This protocol is adapted from the work of Roman et al. (2013) which utilizes a thiophene analog of the title compound. The principles and general procedure are applicable.

Reaction Scheme:

Caption: General workflow for the C-alkylation of indole.

Materials:

-

Indole

-

3-(Dimethylamino)propiophenone hydrochloride

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a solution of indole (1 mmol) in an ethanol-water mixture (1:1 v/v), add 3-(dimethylamino)propiophenone hydrochloride (1 mmol).

-

The reaction mixture is then heated to reflux with stirring for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the C-alkylation of indoles with a thiophene analog of the title compound, as reported by Roman et al. (2013).

| Indole Derivative | Reaction Time (h) | Yield (%) |

| Indole | 4 | 65 |

| 1-Methylindole | 4 | 58 |

Protocol for the Synthesis of Pyrazoline Derivatives

This protocol describes the synthesis of a pyrazoline derivative from 3-(dimethylamino)propiophenone hydrochloride and a hydrazine derivative.

Reaction Scheme:

Caption: General workflow for the synthesis of pyrazolines.

Materials:

-

3-(Dimethylamino)propiophenone hydrochloride

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

A mixture of 3-(dimethylamino)propiophenone hydrochloride (1 mmol) and hydrazine hydrate (1.2 mmol) is dissolved in ethanol.

-

The reaction mixture is heated to reflux for 3 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired pyrazoline derivative.

Quantitative Data:

The following table provides data for the synthesis of a pyrazoline derivative from the thiophene analog of the title compound and hydroxylamine hydrochloride, as reported by Roman et al. (2013).

| Reactant | Reaction Time (h) | Yield (%) |

| Hydroxylamine hydrochloride | 3 | 78 |

Safety Information

Propiophenone, β-(dimethylamino)-, hydrochloride is toxic if swallowed and causes skin and serious eye irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Dimethylamino)-propiophenone hydrochloride for synthesis 879-72-1 [sigmaaldrich.com]

- 4. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | C11H16ClNO | CID 92844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-dimethylamino propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for 3-(dimethylamino)propiophenone hydrochloride as a Photoinitiator for Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the use of 3-(dimethylamino)propiophenone hydrochloride as a potential Type II photoinitiator for radical polymerization. Due to a lack of specific literature on this compound for this application, the information herein is based on the general principles of aminoketonetype photoinitiators and is intended to serve as a starting point for experimental investigation.

Introduction

Photoinitiated radical polymerization is a versatile technique for the rapid curing of monomers into polymers upon exposure to light. This process is crucial in various fields, including the development of drug delivery systems, dental resins, and advanced materials. Photoinitiators are key components in these systems, absorbing light and generating reactive species that initiate polymerization.

3-(dimethylamino)propiophenone hydrochloride is a tertiary amine-containing propiophenone derivative. While not a widely documented photoinitiator, its structural similarity to other aminoketones, such as Michler's ketone and its derivatives, suggests its potential to function as a Type II photoinitiator. In such a system, it would likely act as a co-initiator or synergist, undergoing a photoinduced electron transfer reaction with a primary photoinitiator (e.g., a benzophenone or thioxanthone derivative) to generate initiating radicals.

Proposed Mechanism of Action (Type II Photoinitiation)

As a Type II photoinitiator system, the process is proposed to occur as follows:

-

Light Absorption: A primary photoinitiator (e.g., benzophenone) absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

-

Electron/Hydrogen Abstraction: The excited triplet state of the primary photoinitiator abstracts an electron or a hydrogen atom from the tertiary amine group of 3-(dimethylamino)propiophenone.

-

Radical Formation: This process results in the formation of a ketyl radical from the primary initiator and an aminoalkyl radical from the 3-(dimethylamino)propiophenone.

-

Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of a suitable monomer, such as an acrylate or methacrylate.

A key advantage of such systems is the reduction of oxygen inhibition, as the amine radicals can also react with and consume dissolved oxygen.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 3-(dimethylamino)propiophenone hydrochloride |

| Synonym(s) | β-(Dimethylamino)propiophenone hydrochloride, β-DAP |

| CAS Number | 879-72-1 |

| Molecular Formula | C₁₁H₁₅NO · HCl |

| Molecular Weight | 213.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152-156 °C |

| Solubility | Soluble in water and methanol. |

Hypothetical Experimental Data

The following tables present illustrative, hypothetical data for the performance of 3-(dimethylamino)propiophenone hydrochloride as a co-initiator with benzophenone for the photopolymerization of methyl methacrylate (MMA). Note: This data is not based on published experimental results and should be used for guidance only.

Table 1: Effect of Co-initiator Concentration on Polymerization Rate

| Benzophenone (wt%) | 3-(dimethylamino)propiophenone hydrochloride (wt%) | Peak Polymerization Rate (%/s) | Final Monomer Conversion (%) |

| 1.0 | 0.0 | 0.5 | 45 |

| 1.0 | 0.5 | 1.2 | 65 |

| 1.0 | 1.0 | 2.5 | 80 |

| 1.0 | 2.0 | 2.8 | 85 |

Table 2: Effect of Light Intensity on Polymerization Rate

| Benzophenone (wt%) | 3-(dimethylamino)propiophenone hydrochloride (wt%) | Light Intensity (mW/cm²) | Peak Polymerization Rate (%/s) |

| 1.0 | 1.0 | 10 | 1.5 |

| 1.0 | 1.0 | 25 | 2.5 |

| 1.0 | 1.0 | 50 | 3.8 |

| 1.0 | 1.0 | 100 | 5.2 |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of 3-(dimethylamino)propiophenone hydrochloride as a photoinitiator.

Materials and Equipment

-

Monomer: Methyl methacrylate (MMA), freshly distilled to remove inhibitors.

-

Primary Photoinitiator: Benzophenone.

-

Co-initiator: 3-(dimethylamino)propiophenone hydrochloride.

-

Solvent (if required): Dichloromethane or other suitable solvent.

-

UV Light Source: Mercury lamp with appropriate filters or a UV-LED with a specific wavelength (e.g., 365 nm).

-

Reaction Vessel: Glass vials or a quartz cuvette.

-

Analytical Equipment: Fourier-Transform Infrared (FTIR) spectrometer, Differential Scanning Calorimeter (DSC) with a photo-accessory, or a photorheometer.

Preparation of Photopolymerizable Formulation

-

In a light-protected vial, dissolve the desired amount of benzophenone (e.g., 1.0 wt%) in the methyl methacrylate monomer.

-

Add the desired amount of 3-(dimethylamino)propiophenone hydrochloride (e.g., 1.0 wt%) to the solution and mix until fully dissolved. The hydrochloride salt may have limited solubility in non-polar monomers; gentle heating or the use of a co-solvent might be necessary. Alternatively, the free base form, 3-(dimethylamino)propiophenone, could be used for better solubility.

-

Ensure the final formulation is homogeneous.

Photopolymerization Procedure

-

Place a known amount of the photopolymerizable formulation into the reaction vessel.

-

If monitoring by FTIR, place a small drop of the formulation between two salt plates.

-

Expose the formulation to UV light of a known intensity and wavelength.

-

Monitor the polymerization process in real-time by tracking the disappearance of the monomer's characteristic spectroscopic peak (e.g., the C=C bond in acrylates/methacrylates using FTIR).

-

Continue irradiation until the monomer conversion reaches a plateau.

Characterization of the Resulting Polymer

-

Monomer Conversion: Determined by FTIR or gravimetry.

-

Polymer Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).

-

Thermal Properties: Glass transition temperature (Tg) and thermal stability can be measured using DSC and Thermogravimetric Analysis (TGA), respectively.

-

Mechanical Properties: Tensile strength, modulus, and hardness can be determined using appropriate mechanical testing equipment.

Visualizations

Application Notes and Protocols for Lysine-Specific Protein Crosslinking

A Step-by-Step Guide to Crosslinking Lysine Residues with N-hydroxysuccinimide (NHS) Esters

Note on β-DAP: Initial searches for a specific crosslinking agent named "β-DAP" or "β-dialkylphosphino-aspartate" for lysine residues did not yield established protocols in the scientific literature. It is possible that this is an uncommon or legacy name for a reagent. Therefore, this guide provides a detailed protocol for a widely used and well-characterized class of lysine-specific crosslinkers: N-hydroxysuccinimide (NHS) esters, using Bis(sulfosuccinimidyl) suberate (BS3) as a prime example.

Introduction

Chemical crosslinking coupled with mass spectrometry has become an invaluable tool for elucidating the three-dimensional structure of proteins and mapping protein-protein interactions.[1][2] Lysine residues are frequent targets for crosslinking because their primary amine groups are typically located on the protein surface, making them readily accessible to reagents, and are highly nucleophilic.[3] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive crosslinkers that form stable amide bonds with the primary amino groups of lysine side chains and the N-terminus of polypeptides.[3][4]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of the water-soluble, homobifunctional NHS-ester crosslinker, BS3 (Bis(sulfosuccinimidyl) suberate), for the covalent crosslinking of lysine residues in protein samples.

Principle of NHS-Ester Crosslinking

BS3 is a homobifunctional crosslinker, meaning it has two identical NHS-ester reactive groups separated by a spacer arm.[5] The crosslinking reaction is a two-step process for each reactive end. The NHS ester reacts with a primary amine on a lysine residue (or the N-terminus of a protein) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4] Because BS3 has two such reactive groups, it can link two lysine residues that are within a certain spatial proximity, defined by the length of its spacer arm (11.4 Å).

Experimental Protocols

This protocol outlines the general steps for crosslinking proteins in solution using BS3.[5][6][7] Optimal conditions, such as the molar excess of the crosslinker and incubation time, may need to be determined empirically for each specific protein system.

Materials Required:

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or MES) at pH 7.0-8.0.[5]

-

BS3 (Bis(sulfosuccinimidyl) suberate) crosslinker.

-

Anhydrous dimethyl sulfoxide (DMSO) or water for dissolving the crosslinker.[5][6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).[5][8]

-

SDS-PAGE reagents for analysis.

-

Mass spectrometer for identification of crosslinked peptides (optional).

Step-by-Step Crosslinking Procedure:

-

Sample Preparation:

-

Prepare your protein sample in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine are not compatible as they will compete with the protein for reaction with the crosslinker.[4]

-

Adjust the protein concentration as required for your downstream analysis.

-

-

Preparation of BS3 Stock Solution:

-

Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[7]

-

Immediately before use, prepare a stock solution of BS3. For example, dissolve the BS3 powder in water or an organic solvent like DMSO to a concentration of 10-50 mM.[5][7]

-

-

Crosslinking Reaction:

-

Add the BS3 stock solution to your protein sample to achieve the desired final concentration. A 10 to 20-fold molar excess of crosslinker to protein is a common starting point.[5] The optimal ratio will depend on the protein concentration and the number of accessible lysine residues.

-

Mix the reaction gently but thoroughly.

-

Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-3 hours.[5][7]

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add a quenching buffer to a final concentration of 10-25 mM.[5] Tris or glycine are commonly used for this purpose as they contain primary amines that will react with and consume any remaining active NHS esters.

-

Incubate for an additional 15-20 minutes at room temperature to ensure the reaction is fully quenched.[5][8]

-

-

Analysis of Crosslinked Products:

-

The crosslinked protein sample can now be analyzed. For a qualitative assessment of crosslinking efficiency, SDS-PAGE is commonly used. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.

-

For detailed identification of crosslinked residues and interacting protein surfaces, the sample can be digested with a protease (e.g., trypsin) and analyzed by mass spectrometry.[9]

-

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for a typical BS3 crosslinking experiment.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.1 - 2.0 mg/mL | Lower protein concentrations may require a higher molar excess of crosslinker. |

| BS3 Concentration | 0.5 - 5 mM | A 10-20 fold molar excess over the protein is a good starting point.[5] |

| Reaction Buffer | PBS, HEPES, MES | Must be free of primary amines.[4] |

| Reaction pH | 7.0 - 8.0 | Optimal for NHS-ester reaction with primary amines.[5] |

| Incubation Time | 30-60 min at RT or 2-3 hours at 4°C | Longer incubation times can be tested to optimize crosslinking.[5] |

| Quenching Agent | Tris or Glycine | Final concentration of 10-25 mM.[5] |

| Quenching Time | 15-20 minutes at RT | Ensures all unreacted crosslinker is deactivated.[5][8] |

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction of BS3 with lysine residues.

Caption: Experimental workflow for protein crosslinking using BS3.

Caption: Reaction of an NHS ester with a lysine residue.

References

- 1. Influence of cross-linker polarity on selectivity towards lysine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. covachem.com [covachem.com]

- 6. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(dimethylamino)propiophenone hydrochloride in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(dimethylamino)propiophenone hydrochloride (CAS: 879-72-1) is a propiophenone derivative that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate.[1][2] Its structural motif is found in a variety of biologically active molecules, suggesting its potential for development as a therapeutic agent. While extensive biological data for this specific compound is not widely published, its role as a precursor and the activities of structurally related compounds provide a strong basis for its investigation in several key areas of drug discovery.

This document outlines the potential applications of 3-(dimethylamino)propiophenone hydrochloride and provides detailed protocols for its experimental evaluation.

Potential Medicinal Chemistry Applications

-

Anticancer Agent: Structurally related Mannich bases of propiophenone have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines. These compounds are believed to induce apoptosis through the activation of caspase signaling pathways.

-

Antiparasitic Agent: 3-(dimethylamino)propiophenone hydrochloride has been used as a reagent in the synthesis of selective inhibitors of African trypanosoma, the parasite responsible for sleeping sickness.[1]

-

Enzyme Inhibition: A propiophenone derivative has been shown to affect the activity of cyclic 3',5'-nucleotide phosphodiesterase, suggesting that compounds of this class could be explored as inhibitors for various enzymes.

-

Precursor for Neuropharmacological Agents: The core structure of this compound can be modified to synthesize potential anticonvulsant and anti-Alzheimer's disease agents.[2]

Data Presentation

The following tables represent illustrative data that could be generated from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity of 3-(dimethylamino)propiophenone hydrochloride

| Cell Line | Compound | IC50 (µM) - 48h |

| MCF-7 | 3-(dimethylamino)propiophenone HCl | Example: 15.2 |

| HeLa | 3-(dimethylamino)propiophenone HCl | Example: 22.5 |

| A549 | 3-(dimethylamino)propiophenone HCl | Example: 35.1 |

| Doxorubicin (Control) | Doxorubicin | Example: 0.8 |

Note: The data presented above is for illustrative purposes only and does not represent published experimental results.

Table 2: Apoptosis Induction by 3-(dimethylamino)propiophenone hydrochloride in MCF-7 cells

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (DMSO) | Example: 4.5 | Example: 2.1 |

| 3-(dimethylamino)propiophenone HCl (15 µM) | Example: 25.8 | Example: 10.3 |

| Staurosporine (1 µM, Positive Control) | Example: 45.2 | Example: 15.7 |

Note: The data presented above is for illustrative purposes only and does not represent published experimental results.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of 3-(dimethylamino)propiophenone hydrochloride on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

3-(dimethylamino)propiophenone hydrochloride

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of 3-(dimethylamino)propiophenone hydrochloride in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by 3-(dimethylamino)propiophenone hydrochloride using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

3-(dimethylamino)propiophenone hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 3-(dimethylamino)propiophenone hydrochloride (determined from the cytotoxicity assay) for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, induced by 3-(dimethylamino)propiophenone hydrochloride.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

3-(dimethylamino)propiophenone hydrochloride

-

Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)

-

Cell lysis buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

Visualizations

Signaling Pathway

Caption: Hypothetical apoptotic signaling pathway induced by 3-(dimethylamino)propiophenone HCl.

Experimental Workflow

Caption: General experimental workflow for evaluating the biological activity of the compound.

References

Application Notes and Protocols: β-DAP as a Reagent for the Synthesis of Anticonvulsant and Anti-Alzheimer's Agents

Introduction

β-N,N-diallyl-aminoethyl-4-isothiocyanato-phenyl ether, hereinafter referred to as β-DAP, is a versatile reagent employed in the synthesis of novel therapeutic agents targeting neurological disorders. Its unique structure, featuring a reactive isothiocyanate group and a diallylamino moiety, allows for its incorporation into a variety of molecular scaffolds to generate compounds with potential anticonvulsant and anti-Alzheimer's properties. This document provides detailed application notes and protocols for the use of β-DAP in the synthesis and evaluation of these agents.

Application Notes

The isothiocyanate group of β-DAP is a key functional group that readily reacts with primary and secondary amines to form thiourea derivatives. This reactivity is central to its application in medicinal chemistry, enabling the conjugation of the β-DAP pharmacophore to various targeting moieties. The diallylamino group can also be functionalized or may contribute to the overall pharmacological profile of the synthesized compounds.

For Anticonvulsant Agents:

The synthesis of anticonvulsant agents using β-DAP often involves its reaction with molecules containing a primary or secondary amine and a pharmacophore known to possess anticonvulsant activity. The resulting thiourea linkage serves as a stable covalent bond, creating a new hybrid molecule. The rationale behind this approach is to combine the potential neuroprotective or modulatory effects of the β-DAP moiety with the established anticonvulsant properties of the partner molecule.

For Anti-Alzheimer's Agents:

In the context of Alzheimer's disease, β-DAP can be utilized to synthesize multi-target-directed ligands. For instance, it can be reacted with compounds that have affinity for targets implicated in Alzheimer's pathology, such as cholinesterases or beta-amyloid aggregation inhibitors. The isothiocyanate group's ability to form covalent bonds can be exploited to create irreversible inhibitors or probes to study target engagement.

Experimental Protocols

Protocol 1: General Synthesis of a β-DAP-Thiourea Derivative

This protocol describes a general method for the synthesis of a thiourea derivative from β-DAP and a primary amine-containing compound.

Materials:

-

β-DAP (β-N,N-diallyl-aminoethyl-4-isothiocyanato-phenyl ether)

-

Amine-containing substrate

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Inert gas (e.g., Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

To this solution, add β-DAP (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.